4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate
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Overview
Description
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features a variety of functional groups, including a benzodioxole ring, a phenylcarbonyl group, and a fluorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Phenylcarbonyl Intermediate: This involves the reaction of benzoyl chloride with an appropriate amine to form the phenylcarbonyl group.
Coupling Reactions: The benzodioxole and phenylcarbonyl intermediates are coupled through a series of condensation reactions, often using hydrazine as a coupling agent.
Final Esterification: The final step involves the esterification of the coupled product with 3-fluorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzoate ester can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl benzoate: Similar structure but lacks the fluorine atom.
4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 4-fluorobenzoate: Similar structure but with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in the 3-position of the benzoate ester in 4-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]phenyl 3-fluorobenzoate may confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its non-fluorinated or differently fluorinated analogs.
properties
Molecular Formula |
C31H22FN3O6 |
---|---|
Molecular Weight |
551.5 g/mol |
IUPAC Name |
[4-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C31H22FN3O6/c32-24-8-4-7-23(17-24)31(38)41-25-12-9-20(10-13-25)18-33-35-30(37)26(34-29(36)22-5-2-1-3-6-22)15-21-11-14-27-28(16-21)40-19-39-27/h1-18H,19H2,(H,34,36)(H,35,37)/b26-15+,33-18+ |
InChI Key |
LGNUASQNSDHVCU-MLGUNKCSSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)/NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)F)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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